molecular formula C5H4O3 B1609949 2H-Pyran-2,4(3H)-dione CAS No. 31470-16-3

2H-Pyran-2,4(3H)-dione

Cat. No. B1609949
CAS RN: 31470-16-3
M. Wt: 112.08 g/mol
InChI Key: MERGMNQXULKBCH-UHFFFAOYSA-N
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Description

2H-Pyran-2,4(3H)-dione, also known as oxalic acid, is a widely used organic compound in the field of chemistry. It is a white, crystalline solid that is widely used in a variety of applications, including as a reagent, reactant, and catalyst in organic synthesis, as well as a dye and acid-base indicator. Oxalic acid is also used in the treatment of a range of medical conditions, including kidney stones, gout, and rheumatoid arthritis.

Scientific Research Applications

Intramolecular Interactions and Molecular Packing

Intramolecular and intermolecular interactions of 2H-Pyran-2,4(3H)-dione derivatives significantly influence their molecular conformations and crystal stability. Hirshfeld calculations and atoms in molecules (AIM) analyses have been employed to quantitatively assess these interactions, revealing the pivotal roles of hydrogen (H…H, H…C, O…H, C…C) contacts. The intramolecular O…H hydrogen bond, in particular, stabilizes the molecular structure, with studies showing that these compounds possess polar characters and exhibit varied charged regions. This detailed understanding contributes to the design of molecules with desired properties for specific applications (Boraei et al., 2021).

Synthetic Pathways and Heterocyclic Chemistry

2H-Pyran-2,4(3H)-dione serves as a precursor in the synthesis of pyrazolidin-3,5-diones, a motif of high interest in heterocyclic chemistry and pharmaceutical applications. An innovative synthetic approach utilizing dianilides as precursors and employing anodic conversion to establish N-N bonds demonstrates the compound’s utility in creating complex molecular structures, highlighting the potential for sustainable synthetic processes (Gieshoff et al., 2016).

Mechanofluorochromic Properties

Research into 4H-pyran derivatives, which are related to 2H-Pyran-2,4(3H)-dione, has explored their mechanofluorochromic (MFC) activities. These studies found that molecular symmetry significantly affects MFC properties, with certain derivatives displaying reversible MFC activities due to phase transitions induced by mechanical stress. This insight into the effect of molecular symmetry on MFC properties opens avenues for developing new high-contrast MFC-active materials (Wang et al., 2019).

Green Chemistry and Sustainable Synthesis

2H-Pyran-2,4(3H)-dione derivatives have been synthesized through eco-friendly methods, such as multicomponent reactions catalyzed by urea. This represents a low-cost, environmentally benign approach, enabling the creation of functionalized 2-amino-3-cyano-4H-pyrans and related heterocycles at room temperature. Such methodologies underscore the importance of green chemistry in synthesizing pharmaceutically relevant compounds in a sustainable manner (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

pyran-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERGMNQXULKBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436372
Record name 2H-PYRAN-2,4(3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-2,4(3H)-dione

CAS RN

31470-16-3
Record name 2H-PYRAN-2,4(3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
385
Citations
S Kannan, R Ramesh - Polyhedron, 2006 - Elsevier
A series of air stable low spin Ru(III) complexes of the type [RuX 2 (EPh 3 ) 2 (L)] (where X=Cl or Br; E=P or As; L=monobasic bidentate Schiff base ligand) have been synthesized from …
Number of citations: 96 www.sciencedirect.com
M Cindrić, TK Novak, K Užarević - Journal of molecular structure, 2005 - Elsevier
Two macrocyclic ligands, N,N′-propylene-diylbis[3-(1-aminoethyl)-6-methyl-2H-pyran-2,4(3H)-dione] I and N,N′-phenylene-diylbis[3-(1-aminoethyl)-6-methyl-2H-pyran-2,4(3H)-dione…
Number of citations: 12 www.sciencedirect.com
ATA Boraei, M Haukka, AAM Sarhan, SM Soliman… - Crystals, 2021 - mdpi.com
Intra and intermolecular interactions found in the developed crystals of the synthesized py-ron-2,4-dione derivatives play crucial rules in the molecular conformations and crystal stabili-…
Number of citations: 8 www.mdpi.com
D Hikem‐Oukacha, M Hamdi… - Journal of …, 2011 - Wiley Online Library
3‐(Bromoacetyl)‐4‐hydroxy‐6‐methyl‐2H‐pyran‐2‐one was synthesized by the reaction of dehydroacetic acid (DHAA) with bromine in glacial acetic acid. Novel heterocyclic products …
Number of citations: 8 onlinelibrary.wiley.com
PS Mane, SM Salunke, BS More - E-Journal of Chemistry, 2011 - downloads.hindawi.com
The solid complexes of Cu(II), Ni(II), Co(II), Mn(II) and Fe(III) with Schiff base ligands derived from heterocyclic compounds 3-acetyl-6-methyl-(2H)-pyran-2,4(3H)-dione (Dehydroacetic …
Number of citations: 19 downloads.hindawi.com
M Adib, S Ansari, LG Zhu… - Helvetica Chimica …, 2013 - Wiley Online Library
A simple synthesis of 2‐hydrazinylidene‐3‐hydroxy‐4H‐furo[3,2‐c]pyran‐4‐ones is described. A mixture of (isocyanoimino)(triphenyl)phosphorane, an aromatic aldehyde, and …
Number of citations: 17 onlinelibrary.wiley.com
AAM Sarhan, M Haukka, A Barakat, ATA Boraei - Tetrahedron Letters, 2020 - Elsevier
Here, we report a novel, green, simple, low-cost, and rapid methodology for the high-yield production of pyran-2,4-dione scaffolds under microwave irradiation. Regio- and …
Number of citations: 4 www.sciencedirect.com
JM Mir, DK Rajak, RC Maurya - Journal of King Saud University-Science, 2019 - Elsevier
Streptococcus pyogenes and E. coli are causative agents of millions of illness. In conspicuous interests to design antibiotic compounds against these bugs, a novel oxovanadium(IV) …
Number of citations: 12 www.sciencedirect.com
DRBK JHA, DRA PATHAK - acta.co.in
All the complexes of ligand 3-acetyl-6-methyl-2H-pyran-2, 4-(3H)–dione with metal (II) ions (Cr2+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+ and Zn2+) are anhydrous as also supported from …
Number of citations: 0 www.acta.co.in
R Pratap, VJ Ram - Tetrahedron, 2017 - Elsevier
2H-Pyran-2-ones are widely present in nature and found as either isolated or in fused form. Depending on the fusion of benzene ring, pyran can give coumarins, isocoumarins, …
Number of citations: 43 www.sciencedirect.com

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